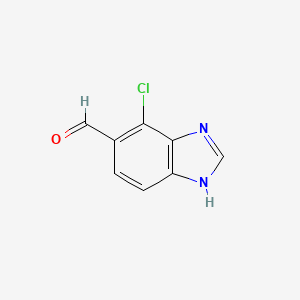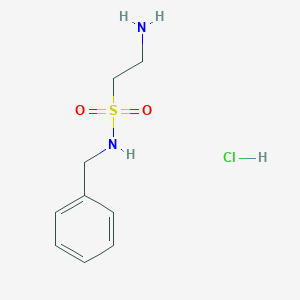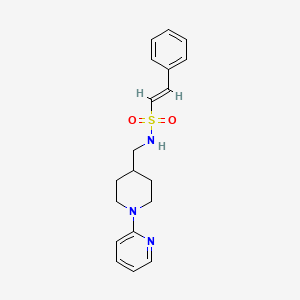
7-Chloro-6-formyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-formyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a chloro substituent at the 7th position and a formyl group at the 6th position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which 7-chloro-6-formyl-1h-benzimidazole is a part of, are known to interact with various biological targets due to their structural similarity with naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers in the living system, which could suggest a similar interaction for this compound .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of benzimidazole derivatives may be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-formyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes under acidic or basic conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with formic acid, followed by reduction and cyclization to yield the desired compound .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-formyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation yields 7-chloro-6-carboxy-1H-benzimidazole.
- Reduction yields 7-chloro-6-hydroxymethyl-1H-benzimidazole.
- Substitution reactions yield various 7-substituted benzimidazole derivatives .
Scientific Research Applications
7-Chloro-6-formyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its ability to inhibit specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Comparison with Similar Compounds
6-Chloro-1H-benzimidazole: Lacks the formyl group, making it less reactive in certain chemical reactions.
7-Chloro-1H-benzimidazole-6-carboxylic acid: An oxidized form of 7-Chloro-6-formyl-1H-benzimidazole.
6-Formyl-1H-benzimidazole: Lacks the chloro substituent, affecting its lipophilicity and reactivity.
Uniqueness: this compound is unique due to the presence of both chloro and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .
Properties
IUPAC Name |
4-chloro-1H-benzimidazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5(3-12)1-2-6-8(7)11-4-10-6/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSETVCDHIWSFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1C=O)Cl)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368370-64-2 |
Source


|
| Record name | 4-chloro-1H-1,3-benzodiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2620076.png)

![6-(Phenylmethoxycarbonylamino)-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2620078.png)

![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B2620088.png)


![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2620093.png)


![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2620097.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2620098.png)
